molecular formula C10H9NO4 B3103589 6-Cyclopropylpyridine-2,3-dicarboxylic acid CAS No. 1445596-29-1

6-Cyclopropylpyridine-2,3-dicarboxylic acid

Cat. No.: B3103589
CAS No.: 1445596-29-1
M. Wt: 207.18 g/mol
InChI Key: PVHUHKCZFFHXAT-UHFFFAOYSA-N
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Description

6-Cyclopropylpyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C10H9NO4 It is a derivative of pyridine, featuring a cyclopropyl group attached to the sixth position of the pyridine ring and two carboxylic acid groups at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyridine-2,3-dicarboxylic acid typically involves the oxidation of appropriately substituted quinoline precursors. One method involves the nitric acid oxidation of 8-substituted quinolines in the presence of a catalytic amount of manganese . This process yields the desired pyridine-2,3-dicarboxylic acid derivatives with enhanced efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyridine-2,3-dicarboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The cyclopropyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

6-Cyclopropylpyridine-2,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarboxylic acid: A similar compound with carboxylic acid groups at the second and sixth positions of the pyridine ring.

    Dipicolinic acid: Another pyridine derivative with carboxylic acid groups at the second and sixth positions.

Uniqueness

6-Cyclopropylpyridine-2,3-dicarboxylic acid is unique due to the presence of the cyclopropyl group at the sixth position, which imparts distinct chemical and physical properties compared to other pyridine dicarboxylic acids. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

6-cyclopropylpyridine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)6-3-4-7(5-1-2-5)11-8(6)10(14)15/h3-5H,1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHUHKCZFFHXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-cyclopropyl-pyridine-2,3-dicarboxylic acid dimethyl ester (D81, 12.6 g, 53.62 mmol) in methanol (90 ml) and water (30 ml) was added potassium hydroxide (9.02 g, 160.86 mmol) at 0˜5° C. After heated to 60° C. for 2 hours, the mixture was acidified with 1N HCl until pH=5 and then concentrated to give D82 (21.34 g, containing KCl) as a grey solid.
Quantity
12.6 g
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reactant
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9.02 g
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90 mL
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solvent
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Quantity
30 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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